Oxybutynin chloride, (R)-

概要

説明

Oxybutynin chloride, ®- is an antimuscarinic agent primarily used to treat overactive bladder syndrome. It works by reducing detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void . This compound has been widely used since its initial FDA approval in 1975 .

準備方法

The synthesis of oxybutynin chloride, ®- involves a convergent approach. The key reagents are 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its methyl ester and 2-propyn-1-ol (propargyl alcohol). These reagents are coupled in an esterification or transesterification reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity .

化学反応の分析

Oxybutynin chloride, ®- undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to modify the compound’s functional groups.

Reduction: This reaction is less common but can be used to alter specific parts of the molecule.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated derivatives .

科学的研究の応用

Overactive Bladder Treatment

Oxybutynin chloride is predominantly indicated for the symptomatic treatment of OAB, characterized by urinary urgency, frequency, and urge incontinence. Clinical trials have demonstrated that oxybutynin significantly decreases the number of incontinence episodes, with extended-release formulations showing up to a 90% reduction compared to untreated conditions .

Table 1: Efficacy of Oxybutynin Formulations

| Formulation Type | Average Reduction in Incontinence Episodes | Onset of Action | Duration |

|---|---|---|---|

| Immediate Release (OXY-IR) | 70% | 3 days | 2 hours |

| Extended Release (OXY-ER) | 90% | 3 days | 2 hours |

| Transdermal Patch (OXY-TDS) | 80% | 48 hours | 48 hours |

| Topical Gel (OXY-OTG) | 75% | 7 days | 62-84 hours |

The pharmacokinetics of oxybutynin vary significantly among formulations, impacting their clinical effectiveness and tolerability .

Off-label Uses

Oxybutynin has also been employed off-label for conditions such as hyperhidrosis (excessive sweating) and nocturnal enuresis (bedwetting) in children. Studies indicate that it reduces urinary frequency and incidents of bedwetting effectively .

Safety Profile

Oxybutynin is generally well-tolerated, with side effects primarily related to its anticholinergic properties, such as dry mouth and constipation. However, newer formulations like transdermal patches have been developed to minimize these adverse effects while maintaining efficacy .

Case Studies and Clinical Trials

Numerous clinical studies have validated the effectiveness and safety profile of oxybutynin chloride:

- A study involving pediatric patients with neurogenic bladder showed significant improvements in urinary control when treated with oxybutynin IR and ER formulations .

- Another clinical trial demonstrated that patients using transdermal oxybutynin reported fewer side effects compared to those on oral formulations, underscoring the importance of formulation choice in clinical practice .

作用機序

Oxybutynin chloride, ®- acts as a competitive antagonist of acetylcholine at post-ganglionic muscarinic receptors. This results in the relaxation of bladder smooth muscle . The compound exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine .

類似化合物との比較

Oxybutynin chloride, ®- is often compared with other antimuscarinic agents such as tolterodine, darifenacin, and solifenacin. While all these compounds are used to treat overactive bladder, oxybutynin chloride, ®- is often preferred due to its well-studied side effect profile and continued efficacy over long periods . Other similar compounds include:

- Tolterodine

- Darifenacin

- Solifenacin

- Fesoterodine

- Mirabegron

- Trospium .

Each of these compounds has its own unique properties and applications, but oxybutynin chloride, ®- remains a widely used and effective treatment option.

生物活性

Oxybutynin chloride is a widely used antimuscarinic agent primarily indicated for the treatment of overactive bladder (OAB). It exists as a racemic mixture of R- and S-isomers, with the R-isomer being predominantly responsible for its biological activity. This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of oxybutynin chloride (R)-, supported by recent research findings and case studies.

Oxybutynin chloride is chemically characterized as 4-diethylamino-2-butynyl phenylcyclohexylglycolate hydrochloride. The compound exhibits significant lipophilicity with a molecular weight of 393.95 g/mol. The R-isomer specifically acts as a competitive antagonist of acetylcholine at muscarinic receptors, primarily M1 and M3 subtypes, which are crucial in bladder function. Its mechanism involves:

- Direct Antispasmodic Effect : Oxybutynin reduces involuntary contractions of the detrusor muscle.

- Inhibition of Acetylcholine : By blocking muscarinic receptors, it decreases urgency and frequency of urination.

- Local Anesthetic Properties : Although weaker, these properties contribute to its overall therapeutic effect .

Pharmacokinetics

The pharmacokinetic profile of oxybutynin reveals:

- Absorption : After oral administration, it achieves peak plasma concentration within 1 hour, with an absolute bioavailability of approximately 6% due to extensive first-pass metabolism.

- Metabolism : Primarily metabolized by CYP3A4 in the liver, producing an active metabolite, N-desethyloxybutynin (DEO), which has a higher plasma concentration than the parent compound .

- Half-life : The effective half-life is about 2 to 3 hours, necessitating multiple doses for sustained therapeutic effects .

Clinical Efficacy

Numerous studies have evaluated the efficacy of oxybutynin in managing OAB symptoms. A notable randomized controlled trial compared extended-release oxybutynin with tolterodine over 12 weeks:

| Outcome Measure | Oxybutynin (10 mg/d) | Tolterodine (2 mg twice daily) |

|---|---|---|

| Weekly Urge Incontinence | Significantly improved (P=0.03) | Less effective |

| Total Incontinence | Significantly improved (P=0.02) | Less effective |

| Micturition Frequency | Significantly improved (P=0.02) | Less effective |

Both medications significantly improved symptoms from baseline; however, oxybutynin demonstrated superior efficacy across all measured outcomes .

Cognitive Effects

Research has indicated that oxybutynin may cause cognitive impairment in older adults. A double-blind crossover study involving 12 participants aged around 69 years found that oxybutynin led to significant cognitive decrements on various measures compared to placebo and diphenhydramine. This highlights the need for careful monitoring in elderly patients prescribed this medication .

Safety Profile

The safety profile of oxybutynin has been extensively documented:

- Common Adverse Effects : Dry mouth is the most frequently reported side effect, leading to discontinuation in some cases.

- Long-term Tolerance : A study involving over 900 participants demonstrated that extended-release formulations were generally well tolerated over a year, with significant improvements in quality of life metrics related to OAB .

| Adverse Event | Incidence (%) |

|---|---|

| Dry Mouth | 28.1% (oxybutynin) |

| Dry Mouth | 33.2% (tolterodine) |

| Other CNS Effects | Low incidence |

Case Studies and Research Findings

- Case Study on Pediatric Use : A study involving children aged 5 to 15 with neurogenic OAB showed that both immediate-release and extended-release formulations improved clinical parameters significantly while maintaining safety .

- Long-term Efficacy : In a long-term open-label study, patients on extended-release oxybutynin reported sustained improvements in OAB symptoms and quality of life over a period of up to 12 months .

- Dosage Response Relationship : A recent study indicated that each 1 mg increase in oxybutynin dosage corresponded to a mean decrease in detrusor pressure by approximately 0.9 cmH₂O, demonstrating its dose-dependent efficacy in managing bladder conditions .

特性

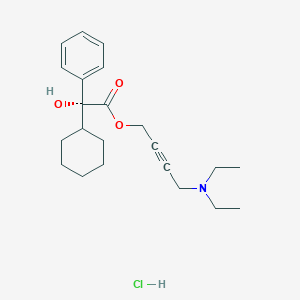

IUPAC Name |

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207344-05-5 | |

| Record name | Oxybutynin chloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207344055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aroxybutynin chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWB87T68BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。